molecular formula C23H21N5O B2852058 N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396580-70-3

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2852058
CAS RN: 1396580-70-3
M. Wt: 383.455
InChI Key: DCCFWIBAUFMJSJ-UHFFFAOYSA-N
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Description

“N-(3,3-Diphenylpropyl)glycinamide” is a chemical compound with the empirical formula C17H20N2O and a molecular weight of 268.35 . It is a solid substance, white in color .


Molecular Structure Analysis

The molecular structure of “3,3-Diphenylpropylamine”, a related compound, has been analyzed . It has a molecular formula of C15H17N and a molecular weight of 211.3022 .


Chemical Reactions Analysis

Photodegradation of dihydropyridine compounds, which are structurally related, has been studied . The study monitored photodecomposition using UV–visible spectroscopy, LC, and LC–MS, and obtained quantum yields and kinetic data for the photochemical reactions .


Physical And Chemical Properties Analysis

“N-(3,3-Diphenylpropyl)glycinamide” is a solid substance, white in color, and soluble in DMSO (26 mg/mL) . It should be stored at a temperature of -20°C .

Mechanism of Action

While the exact mechanism of action for “N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide” is not available, “N-(3,3-Diphenylpropyl)glycinamide” is known to be a non-competitive NMDA receptor open-channel blocker .

Safety and Hazards

While specific safety and hazard information for “N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide” is not available, safety data sheets for related compounds like “2-Propylphenyl isocyanate” indicate that they can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(22-25-27-28(26-22)20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCFWIBAUFMJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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